

# Application Notes and Protocols for the Study of Fas C-Terminal Tripeptide

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## Compound of Interest

Compound Name: *Fas C-Terminal Tripeptide*

Cat. No.: *B1662684*

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Audience: Researchers, scientists, and drug development professionals.

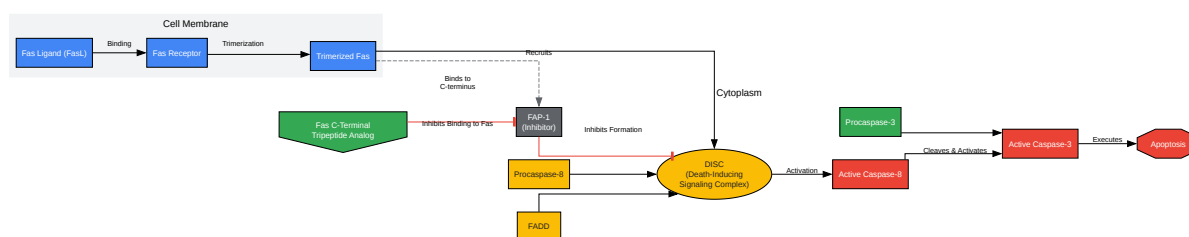
Introduction: The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily, playing a critical role in programmed cell death, or apoptosis.[1][2] The binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that culminates in cellular demise.[3][4] However, this process is tightly regulated. One key negative regulator is the Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal region of Fas, thereby inhibiting the apoptotic signal.[5]

The interaction between Fas and FAP-1 is mediated by the last three amino acids at the C-terminus of Fas: Serine-Leucine-Valine (Ser-Leu-Val).[2][5] Synthetic peptides mimicking this C-terminal tripeptide, such as Ac-Ser-Leu-Val-OH, can competitively inhibit the Fas/FAP-1 interaction.[6] This disruption restores the cell's sensitivity to Fas-mediated apoptosis, making the **Fas C-terminal tripeptide** and its derivatives promising targets for cancer therapy and drug development.[5][7]

These application notes provide detailed protocols for investigating the biological activity of **Fas C-terminal tripeptide** analogs, focusing on their ability to modulate apoptosis and interact with their intended molecular targets.

## Fas-Mediated Apoptosis Signaling Pathway

The binding of FasL to the Fas receptor triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[1] FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, procaspase-8 molecules undergo autocatalytic activation, leading to the formation of active caspase-8.[8] Active caspase-8 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[9] The protein FAP-1 can bind to the C-terminal tripeptide of Fas, preventing the formation of a fully active DISC and thereby inhibiting apoptosis.



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Caption: The Fas-mediated apoptosis pathway and its inhibition by FAP-1.

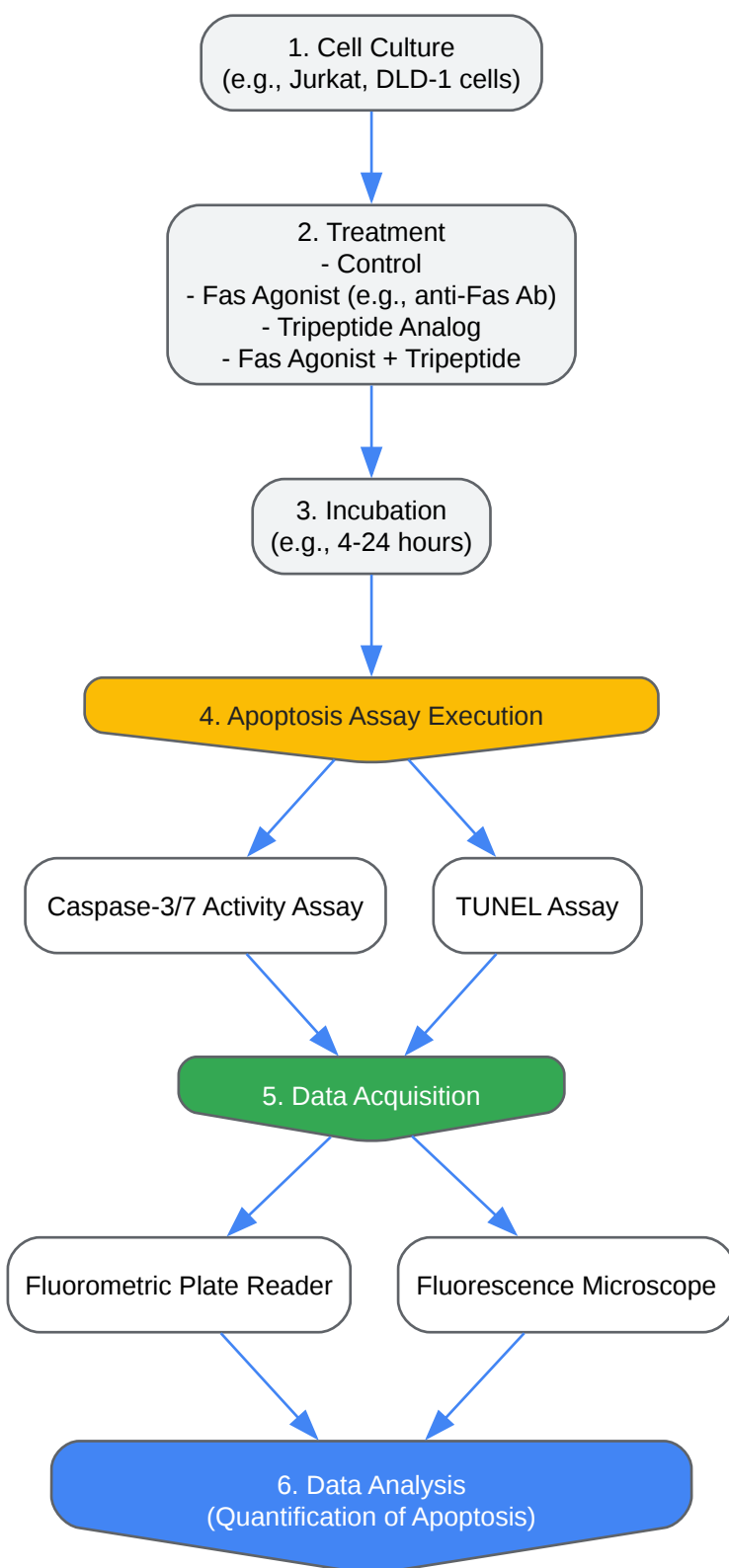
## Application 1: Assessment of Pro-Apoptotic Activity

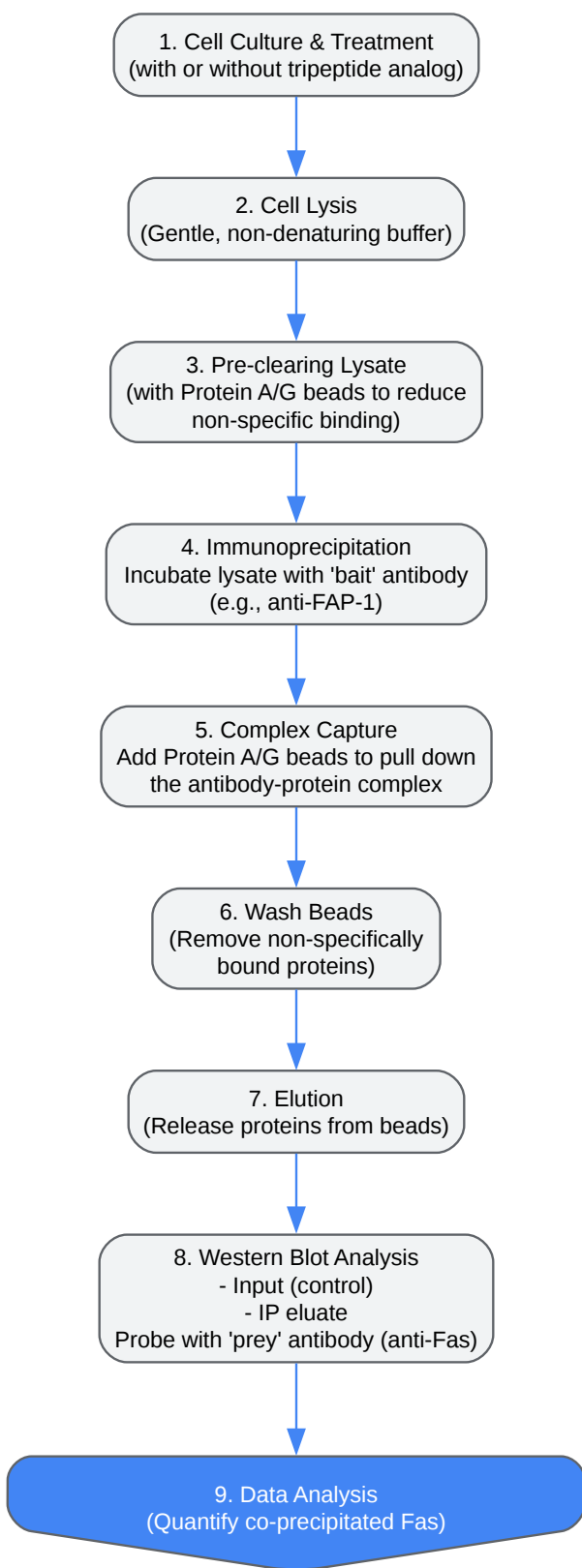
This section describes how to determine if a **Fas C-terminal tripeptide** analog can sensitize cancer cells to Fas-mediated apoptosis. The experimental design involves treating cells with

the peptide in combination with a known Fas agonist (e.g., an agonistic anti-Fas antibody) and measuring key markers of apoptosis.

## Experimental Workflow: Apoptosis Assessment

The overall workflow begins with cell culture and treatment, followed by the execution of specific apoptosis assays, and concludes with data acquisition and analysis.





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